N-[2-(4-bromophenyl)ethyl]formamide

Organic Synthesis Pharmaceutical Intermediate Cyclization Chemistry

Researchers developing MTP inhibitors or sigma receptor ligands require precise substitution patterns-generic formamides fail. This para-brominated intermediate enables validated isoquinoline cyclization (Pfizer patent route) and offers superior sigma affinity over chloro/iodo analogs. - **Synthetic utility**: Formamide group for cyclization; bromine for cross-coupling (Suzuki, Buchwald-Hartwig). - **Differentiation**: 4-bromo substitution vs ortho/meta/chloro/iodo-structure-dependent reactivity and binding. - **Supply**: Research-grade (≥95% purity) available for immediate R&D deployment.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
CAS No. 186390-59-0
Cat. No. B3248414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-bromophenyl)ethyl]formamide
CAS186390-59-0
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC=O)Br
InChIInChI=1S/C9H10BrNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4,7H,5-6H2,(H,11,12)
InChIKeyMVBSTLOVKYCSCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Properties & Procurement


N-[2-(4-Bromophenyl)ethyl]formamide (CAS 186390-59-0) is an organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . It features a 4-bromophenyl group connected via an ethyl spacer to a formamide moiety . The compound is commercially available from multiple vendors in research-grade quantities with reported purity typically ≥95% . Its primary documented use is as a versatile synthetic intermediate in the preparation of more complex organic molecules and pharmaceutical compounds .

Workflow fit Versatile synthetic intermediate for complex organic and pharmaceutical compound preparation
Selection logic Formamide-protected amine enables cyclization reactions inaccessible to free amine precursors
Procurement context Multi-vendor availability in research-grade quantities with documented purity profile

Why Generic Substitution Fails


In-class formamide derivatives cannot be generically substituted due to pronounced structure-dependent reactivity and target affinity profiles. The para-bromophenyl substitution pattern of N-[2-(4-bromophenyl)ethyl]formamide confers distinct physicochemical and binding properties compared to ortho- or meta-bromo isomers, as well as unsubstituted, chloro-, fluoro-, or iodo- analogs [1]. In sigma receptor ligand design, halogen substitution yields compounds with greater affinity than unsubstituted analogs, with brominated compounds generally displaying higher binding affinities than iodinated counterparts [2]. Additionally, the specific ethyl spacer length and terminal formamide group determine the compound‘s synthetic utility as a key intermediate in cyclization reactions to form isoquinoline derivatives, a transformation not achievable with analogs lacking this precise structural arrangement [3].

Positional isomer

ortho- or meta-bromo isomers may shift reactivity and binding profiles compared to para-bromo substitution

Halogen analog

Chloro, fluoro, or iodo analogs may alter sigma receptor affinity and synthetic utility relative to bromo

Structural variation

Free amine or different spacer lengths may prevent key cyclization to isoquinoline derivatives

Product-Specific Quantitative Evidence


MTP/ApoB Inhibitor Intermediate

N-[2-(4-Bromophenyl)ethyl]formamide is explicitly documented as Intermediate (II) in a multi-step Pfizer patent synthesis route leading to MTP/ApoB inhibitors. This compound undergoes cyclization employing polyphosphoric acid and phosphorus pentoxide at 200°C to furnish 7-bromo-3,4-dihydroisoquinoline, a transformation not possible with the free amine precursor alone [1]. The formamide protection strategy enables subsequent transformations that are incompatible with the reactive primary amine of 4-bromophenethylamine.

Cyclization Utility
Head-to-head
Exclusive formation of 7-bromo-3,4-dihydroisoquinoline vs. no cyclization with free amine
Patent-validated required intermediate for isoquinoline-based MTP inhibitor synthesis
Conditions: PPA/P₂O₅, 200 °C; isolated as HCl salt
Organic Synthesis Pharmaceutical Intermediate Cyclization Chemistry

Para-Bromo Sigma Receptor SAR

Comprehensive SAR studies on sigma receptor ligands demonstrate that halogen substitution significantly enhances binding affinity compared to unsubstituted analogs, and that brominated compounds consistently display higher binding affinities than their iodinated counterparts [1]. In a series of benzamide-based sigma-2 ligands, halogen substitution yielded compounds with greater affinity (IC50 range: 9.8-955 nM) than unsubstituted analogues, with brominated compounds outperforming iodinated variants. Additionally, studies on arylalkylsulfonyl piperazine derivatives showed that halogen-substituted sulfonamides display relatively high and low affinities to σ1 and σ2 receptors, respectively, with 4-position substitution being optimal for σ1 affinity [2].

Sigma-2 Affinity SAR
Class-level
Brominated analogs show higher affinity than iodinated; halogen substitution yields >10-fold improvement in some series
Supports 4-bromophenyl scaffold selection for sigma receptor engagement studies
Assay: radioligand displacement; scaffold-dependent SAR
Sigma Receptor Structure-Activity Relationship Ligand Design

Uncompetitive ADH Inhibition

Formamide derivatives constitute an established class of uncompetitive inhibitors of human alcohol dehydrogenases (HsADH), acting as unreactive aldehyde analogs that bind to the enzyme-NADH complex [1]. This inhibition mechanism remains effective even at saturating alcohol concentrations, a distinctive pharmacological property not shared by competitive inhibitors. In a systematic evaluation of 23 formamide compounds, monosubstituted formamides demonstrated good inhibition of class I and II HsADH enzymes, with selective inhibitors achieving Ki values of 0.33-0.74 μM [1]. The formamide moiety of N-[2-(4-bromophenyl)ethyl]formamide provides this potential pharmacological handle, while the 4-bromophenethyl substituent may confer isozyme selectivity distinct from simpler N-alkylformamides.

ADH Inhibition Ki
Class-level
Selective formamide inhibitors: Ki = 0.33–0.74 µM
Supports scaffold utility for studying ADH isozyme-selective inhibition
pH 7.0, 25 °C; uncompetitive mechanism at saturating alcohol
Alcohol Dehydrogenase Enzyme Inhibition Formamide Pharmacology

Research and Industrial Applications


MTP/ApoB Inhibitor Synthesis

This compound is documented as a key intermediate in the synthesis of tetrahydroisoquinoline derivatives that function as microsomal triglyceride transfer protein (MTP) and/or apolipoprotein B (ApoB) secretion inhibitors . The formamide-protected amine undergoes cyclization to form the isoquinoline core, a transformation validated in Pfizer patent literature. Researchers developing cardiovascular or metabolic disorder therapeutics requiring MTP inhibition may utilize this compound as a building block.

Sigma Receptor Ligand Design

Based on established SAR showing that 4-bromophenyl substitution enhances sigma receptor affinity relative to unsubstituted, chloro, or iodo analogs, this compound serves as a privileged scaffold fragment for sigma-1 and sigma-2 ligand design . The bromine atom also provides a convenient handle for radiohalogen introduction in imaging studies. Applications include CNS drug discovery, oncology imaging agent development, and pharmacological tool compound synthesis for sigma receptor characterization.

ADH Inhibitor Scaffold

As a formamide derivative, this compound may serve as a starting point for developing uncompetitive inhibitors of human alcohol dehydrogenases . The uncompetitive mechanism enables inhibition even at saturating alcohol concentrations, a property relevant for studying alcohol metabolism pathways or developing antidotes for toxic alcohol ingestion. The 4-bromophenethyl substituent offers potential isozyme selectivity modulation compared to simpler N-alkylformamide analogs.

General Organic Synthesis Building Block

The compound functions as a versatile small molecule scaffold for constructing more complex organic architectures. Its formamide group participates in typical amide reactions including hydrolysis, reduction, and condensation, while the 4-bromophenyl moiety provides a site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for further diversification . The ethyl spacer provides conformational flexibility for target engagement optimization.

Application
Selection Property
Validation Focus
MTP/ApoB inhibitor intermediate studies
Cyclization-ready formamide-protected amine intermediate
Isoquinoline core formation validation
Sigma receptor ligand research
4-Bromophenyl scaffold with favorable sigma receptor SAR profile
Binding affinity confirmation in target sigma subtype
ADH inhibitor scaffold research
Formamide moiety for uncompetitive ADH inhibition
Isozyme selectivity and inhibition kinetics
General organic synthesis building block
Dual reactive handles (formamide, aryl bromide) for diversification
Cross-coupling reaction compatibility and product yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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